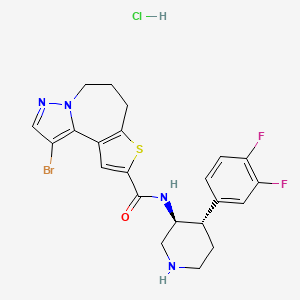

Akt-IN-14

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C22H22BrClF2N4OS |

|---|---|

Molecular Weight |

543.9 g/mol |

IUPAC Name |

3-bromo-N-[(3S,4S)-4-(3,4-difluorophenyl)piperidin-3-yl]-11-thia-5,6-diazatricyclo[8.3.0.02,6]trideca-1(10),2,4,12-tetraene-12-carboxamide;hydrochloride |

InChI |

InChI=1S/C22H21BrF2N4OS.ClH/c23-15-10-27-29-7-1-2-19-14(21(15)29)9-20(31-19)22(30)28-18-11-26-6-5-13(18)12-3-4-16(24)17(25)8-12;/h3-4,8-10,13,18,26H,1-2,5-7,11H2,(H,28,30);1H/t13-,18+;/m0./s1 |

InChI Key |

CQNZXVADOZFBKD-UFRBEDTPSA-N |

Isomeric SMILES |

C1CC2=C(C=C(S2)C(=O)N[C@@H]3CNCC[C@H]3C4=CC(=C(C=C4)F)F)C5=C(C=NN5C1)Br.Cl |

Canonical SMILES |

C1CC2=C(C=C(S2)C(=O)NC3CNCCC3C4=CC(=C(C=C4)F)F)C5=C(C=NN5C1)Br.Cl |

Origin of Product |

United States |

Foundational & Exploratory

Akt-IN-14 discovery and synthesis

An in-depth analysis of Akt-IN-14, a potent and selective pan-Akt inhibitor, reveals its significance in the landscape of oncological drug discovery. This technical guide delves into the core aspects of its discovery, synthesis, and mechanism of action, tailored for researchers, scientists, and drug development professionals.

Discovery and Rationale

This compound was developed as a highly selective inhibitor of the Akt serine/threonine kinase family (Akt1, Akt2, and Akt3). The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell survival, proliferation, and metabolism, and its aberrant activation is a hallmark of numerous human cancers. This makes the Akt kinase a prime therapeutic target. This compound emerged from research efforts to identify compounds with potent pan-Akt inhibitory activity and favorable drug-like properties, including oral bioavailability. Its discovery was detailed in patent literature, highlighting its novel chemical scaffold designed for high-affinity binding to the ATP-binding pocket of the Akt kinase domain.

Quantitative Biological Data

The inhibitory activity and selectivity of this compound have been characterized through various biochemical and cellular assays. The data presented below summarizes its potency against the three Akt isoforms and its selectivity against other related kinases.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Kinase Target | IC₅₀ (nM) |

| Akt1 | 3.8 |

| Akt2 | 19 |

| Akt3 | 13 |

Table 2: Cellular Activity of this compound

| Cell Line | Assay Type | IC₅₀ (nM) |

| LNCaP | p-PRAS40 (T246) Inhibition | 130 |

| BT474 | Cell Proliferation | 350 |

Mechanism of Action: PI3K/Akt Signaling Pathway

This compound functions as an ATP-competitive inhibitor, binding to the kinase domain of Akt isoforms and preventing the phosphorylation of its downstream substrates. This action effectively blocks the signal transduction cascade responsible for promoting cell growth and survival.

Caption: PI3K/Akt signaling pathway and the inhibitory action of this compound.

Chemical Synthesis

The synthesis of this compound is a multi-step process. A representative synthetic workflow is outlined below, starting from commercially available precursors. This process typically involves key steps such as amide coupling and Suzuki coupling reactions to construct the core molecular framework.

Caption: Generalized synthetic workflow for the production of this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are representative protocols for key assays used in the characterization of this compound.

Protocol 1: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay quantitatively measures the binding of the inhibitor to the kinase of interest.

-

Reagent Preparation : Prepare a solution of the test compound (this compound) at various concentrations. Prepare assay buffer containing TR-FRET dilution buffer, a fluorescently labeled ATP-competitive tracer, Eu-labeled anti-tag antibody, and the target Akt kinase (Akt1, Akt2, or Akt3).

-

Assay Procedure :

-

Dispense 2.5 µL of the test compound solution into wells of a 384-well plate.

-

Add 2.5 µL of the kinase/antibody mixture to each well.

-

Add 5 µL of the tracer solution to initiate the binding reaction.

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

-

Data Acquisition : Read the plate on a TR-FRET compatible plate reader, measuring emission at both 665 nm (acceptor) and 615 nm (donor) following excitation at 340 nm.

-

Data Analysis : Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.

Caption: Workflow for a time-resolved fluorescence energy transfer (TR-FRET) kinase assay.

Protocol 2: Cellular Western Blot for p-Akt Substrate Inhibition

This assay determines the ability of the compound to inhibit Akt activity within a cellular context by measuring the phosphorylation of a known Akt substrate, such as PRAS40.

-

Cell Culture and Treatment :

-

Culture a relevant cancer cell line (e.g., LNCaP) in appropriate media until approximately 80% confluency.

-

Starve cells in serum-free media for 12-24 hours.

-

Pre-treat cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the PI3K/Akt pathway by adding a growth factor (e.g., 100 ng/mL IGF-1) for 15-30 minutes.

-

-

Protein Extraction :

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.

-

Determine protein concentration using a BCA assay.

-

-

Western Blotting :

-

Separate 20-40 µg of protein per sample via SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated PRAS40 (p-PRAS40 T246).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis : Quantify band intensity using densitometry software. Normalize the p-PRAS40 signal to a loading control (e.g., β-actin or total PRAS40) to determine the concentration-dependent inhibition and calculate the IC₅₀ value.

Akt-IN-14: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Akt-IN-14, an allosteric inhibitor of the Akt serine/threonine kinase. This document details its chemical structure, physicochemical and pharmacological properties, mechanism of action, and relevant experimental protocols.

Chemical Structure and Properties

This compound is a potent and selective inhibitor of Akt1 and Akt2. Its chemical and physical properties are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 2-(1-((4-(5-(4-amino-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-3-yl)pyrimidin-2-yl)amino)phenyl)ethyl)-6-fluoro-3-(4-fluorophenyl)-3,4-dihydroquinazolin-4(1H)-one | N/A |

| Molecular Formula | C36H33F2N9O | |

| Molecular Weight | 657.7 g/mol | |

| Canonical SMILES | CC(C1=CC=C(C=C1)NC2=NC=C(C=N2)C3=C(N=C4C(=C3)N(N=C4N)C(C)C)C5=C(C=C(C=C5)F)N(C(=O)N5C6=CC=CC=C6F)C7=CC=C(C=C7)F | N/A |

| Predicted logP | 6.3 | N/A |

| Predicted pKa | (Most Basic) 4.1, (Most Acidic) 12.1 | N/A |

| Solubility | Soluble in DMSO | N/A |

Pharmacological Properties

This compound functions as a selective, allosteric inhibitor of Akt1 and Akt2. Its pharmacological profile is detailed in the following table.

Table 2: Pharmacological Profile of this compound

| Parameter | Value | Details | Source |

| Target(s) | Akt1, Akt2 | Allosteric inhibitor | |

| IC50 (p-PRAS40) | 7 nM | Measured in PC3 cells | |

| Mechanism of Action | Allosteric Inhibition | Binds to a pocket formed by the kinase and pleckstrin homology (PH) domains, locking the kinase in an inactive conformation. | |

| Selectivity | Selective for Akt1/2 | Less active against Akt3 and other kinases in the AGC family. |

Signaling Pathway

This compound targets the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, survival, and metabolism. By inhibiting Akt, this compound disrupts downstream signaling, leading to anti-proliferative effects.

Experimental Protocols

In Vitro Akt Kinase Assay (HTRF)

This protocol outlines a method to determine the in vitro potency of this compound against Akt isoforms.

Materials:

-

Recombinant human Akt1, Akt2, Akt3 enzymes

-

GSK3α-peptide substrate

-

ATP

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

This compound (serial dilutions)

-

HTRF KinEASE-STK S1 kit (Cisbio)

-

384-well low-volume plates

-

Plate reader compatible with HTRF

Methodology:

-

Prepare serial dilutions of this compound in DMSO, followed by dilution in assay buffer.

-

Add 2 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 4 µL of the enzyme/substrate mix (Akt enzyme and GSK3α-peptide substrate in assay buffer) to each well.

-

Initiate the kinase reaction by adding 4 µL of ATP solution (final concentration at Km for ATP).

-

Incubate the plate at room temperature for 60 minutes.

-

Stop the reaction by adding 10 µL of the HTRF detection mix (containing anti-phospho-GSK3α antibody labeled with Eu3+-cryptate and a second antibody labeled with d2).

-

Incubate for 60 minutes at room temperature to allow for antibody binding.

-

Read the plate on an HTRF-compatible reader (excitation at 320 nm, emission at 620 nm and 665 nm).

-

Calculate the HTRF ratio (665 nm/620 nm) and plot the data against inhibitor concentration to determine the IC50 value.

Cell Viability Assay (MTS)

This protocol measures the effect of this compound on the proliferation of cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., PC3, LNCaP)

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS)

-

This compound

-

96-well plates

-

CellTiter 96 AQueous One Solution Cell Proliferation Assay (MTS) (Promega)

-

Plate reader (490 nm absorbance)

Methodology:

-

Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium.

-

Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO2).

-

Prepare serial dilutions of this compound in growth medium.

-

Remove the old medium and add 100 µL of the medium containing different concentrations of this compound or vehicle control (DMSO).

-

Incubate the cells for 72 hours.

-

Add 20 µL of MTS reagent to each well.

-

Incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Normalize the results to the vehicle-treated cells and plot the percentage of viability against the drug concentration to calculate the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Western Blot Analysis

This protocol is for detecting the phosphorylation status of Akt and its downstream substrate PRAS40 in cells treated with this compound.

Materials:

-

Cancer cell line

-

6-well plates

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-PRAS40 (Thr246), anti-total-PRAS40, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Methodology:

-

Plate cells in 6-well plates and allow them to adhere.

-

Treat cells with various concentrations of this compound for a specified time (e.g., 2 hours).

-

Wash cells with ice-cold PBS and lyse them with RIPA buffer.

-

Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.

-

Determine protein concentration using the BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash again and add ECL substrate.

-

Visualize the protein bands using a chemiluminescence imaging system.

Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of a novel Akt inhibitor like this compound.

Akt-IN-14 Target Validation in Cancer Cells: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the target validation of Akt-IN-14, a potent and selective allosteric inhibitor of the AKT kinase, in the context of cancer cell biology. This document is intended for researchers, scientists, and drug development professionals engaged in oncology research and the development of targeted therapies.

Core Mechanism of Action

This compound functions as a selective allosteric inhibitor of AKT (also known as Protein Kinase B), a serine/threonine kinase that is a central node in the PI3K/AKT/mTOR signaling pathway. This pathway is frequently hyperactivated in a wide range of human cancers, playing a crucial role in promoting cell survival, proliferation, and resistance to apoptosis.

Unlike ATP-competitive inhibitors, this compound binds to an allosteric site within the pleckstrin homology (PH) and kinase domains of AKT. This binding locks the kinase in an inactive conformation, preventing its downstream signaling activities. The primary mechanism involves the inhibition of phosphorylation of key AKT substrates, including PRAS40, GSK3β, and S6 ribosomal protein, which are critical for cell growth and proliferation.

Quantitative Analysis of this compound Activity

The anti-proliferative effects of this compound have been quantified across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate the compound's potency.

Table 1: Anti-proliferative Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (μM) | Citation |

| NCI-H460 | Lung Cancer | 0.045 | |

| GBC-SD | Gallbladder Cancer | 0.045 | |

| NOZ | Gallbladder Cancer | 0.052 | |

| SGC-996 | Gallbladder Cancer | 0.039 |

Cellular Effects of this compound

Treatment of cancer cells with this compound elicits distinct cellular responses, primarily through the induction of apoptosis and cell cycle arrest.

Induction of Apoptosis

This compound effectively induces programmed cell death in cancer cells. This is often characterized by the cleavage of caspase-3 and poly (ADP-ribose) polymerase (PARP), key markers of the apoptotic cascade. Flow cytometry analysis using Annexin V and propidium iodide (PI) staining quantitatively confirms the increase in apoptotic cell populations.

Cell Cycle Arrest

Exposure to this compound leads to a significant arrest of the cell cycle at the G0/G1 phase. This prevents cancer cells from progressing to the S phase, thereby inhibiting DNA replication and cell division. The alteration in cell cycle distribution is a direct consequence of the inhibition of AKT signaling, which regulates key cell cycle proteins.

Table 2: Effect of this compound on Cell Cycle Distribution in GBC-SD Cells

| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Citation |

| Control | 56.45 | 34.17 | 9.38 | |

| This compound (0.1 μM) | 70.14 | 21.58 | 8.28 |

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the signaling pathway targeted by this compound and the general experimental workflows for its validation.

Caption: PI3K/AKT signaling pathway and the inhibitory action of this compound.

Caption: General experimental workflow for validating this compound in cancer cells.

Detailed Experimental Protocols

The following are representative protocols for key experiments used in the validation of this compound.

Western Blotting

This protocol is for assessing the phosphorylation status of AKT and its downstream targets.

-

Cell Lysis:

-

Treat cells with varying concentrations of this compound for the desired time.

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge at 14,000 rpm for 20 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine protein concentration using a BCA protein assay kit.

-

-

SDS-PAGE and Transfer:

-

Denature protein lysates by boiling in Laemmli sample buffer.

-

Load equal amounts of protein per lane onto a polyacrylamide gel.

-

Perform electrophoresis to separate proteins by size.

-

Transfer separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-PRAS40, anti-cleaved PARP, anti-β-actin) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Cell Cycle Analysis via Flow Cytometry

This protocol is for determining the effect of this compound on cell cycle distribution.

-

Cell Preparation:

-

Plate cells and treat with this compound for 24-48 hours.

-

Harvest cells by trypsinization and wash with PBS.

-

-

Fixation:

-

Fix cells in ice-cold 70% ethanol while vortexing gently.

-

Incubate at -20°C for at least 2 hours.

-

-

Staining:

-

Centrifuge the fixed cells and wash with PBS.

-

Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubate in the dark for 30 minutes at room temperature.

-

-

Data Acquisition and Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Use cell cycle analysis software (e.g., ModFit LT) to determine the percentage of cells in G0/G1, S, and G2/M phases.

-

Apoptosis Assay via Flow Cytometry

This protocol is for quantifying apoptosis using Annexin V and PI staining.

-

Cell Preparation:

-

Treat cells with this compound for the desired duration.

-

Harvest both adherent and floating cells.

-

Wash cells with cold PBS.

-

-

Staining:

-

Resuspend cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

-

Data Acquisition and Analysis:

-

Analyze the stained cells by flow cytometry within 1 hour.

-

Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative) and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells.

-

In Vivo Validation

The efficacy of this compound has also been demonstrated in preclinical in vivo models. In a xenograft model using GBC-SD gallbladder cancer cells, administration of this compound resulted in a significant reduction in tumor growth. This was associated with decreased levels of phosphorylated AKT in the tumor tissue, confirming target engagement in a living system.

Conclusion

This compound represents a promising therapeutic agent that effectively targets the AKT signaling pathway in cancer cells. The validation data robustly demonstrates its ability to inhibit cell proliferation, induce apoptosis, and cause cell cycle arrest. The detailed protocols provided herein offer a framework for the continued investigation and development of this compound and other AKT inhibitors in oncology.

In Vitro Evaluation of Akt-IN-14: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the in vitro evaluation of Akt-IN-14, a potent inhibitor of the Akt (Protein Kinase B) signaling pathway. The document details its biochemical potency, standard experimental protocols for its characterization, and the key signaling pathways it targets.

Introduction: The PI3K/Akt Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical intracellular cascade that regulates a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3] The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors, which in turn activates PI3K.[4] Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[5] PIP3 acts as a second messenger, recruiting Akt to the plasma membrane where it is activated through phosphorylation by PDK1 and mTORC2.[5][6]

Activated Akt then phosphorylates a multitude of downstream substrates, promoting cell survival by inhibiting apoptotic proteins like BAD and regulating transcription factors such as FOXO.[2][3][4] Given its central role, aberrant activation of the Akt pathway is a common event in many human cancers, making it an attractive target for therapeutic intervention.[2][6][7] Akt inhibitors are designed to block this pathway, thereby reducing tumor cell growth and survival.[8]

This compound: Biochemical Profile

This compound is a highly potent, pan-Akt inhibitor targeting all three isoforms of the Akt kinase (Akt1, Akt2, and Akt3). Its strong inhibitory activity makes it a valuable tool for cancer research.[9]

Data Presentation: Inhibitory Potency

The following table summarizes the biochemical potency of this compound against the three Akt isoforms, as determined by in vitro kinase assays. The half-maximal inhibitory concentration (IC50) is a measure of the inhibitor's potency.

| Target Kinase | IC50 (nM) |

| Akt1 | < 0.01 |

| Akt2 | 1.06 |

| Akt3 | 0.66 |

| Data sourced from MedchemExpress.[9] |

Key Signaling Pathway and Mechanism of Action

This compound functions by directly inhibiting the catalytic activity of Akt kinases. This prevents the phosphorylation of downstream effector proteins, thereby blocking the pro-survival and pro-proliferative signals of the pathway.

Caption: The PI3K/Akt signaling pathway and the inhibitory action of this compound.

Experimental Protocols for In Vitro Evaluation

To fully characterize an Akt inhibitor like this compound, a series of in vitro biochemical and cellular assays are required. The following protocols represent standard methodologies used in the field.

Experimental Workflow

The evaluation of a kinase inhibitor typically follows a logical progression from biochemical validation to cellular functional assays.

Caption: Logical workflow for the in vitro characterization of an Akt inhibitor.

Biochemical Kinase Assay (IC50 Determination)

This assay directly measures the ability of this compound to inhibit the catalytic activity of purified Akt isoforms.

-

Objective : To determine the IC50 value of this compound for each Akt isoform.

-

Principle : A radiometric or fluorescence-based assay measures the phosphorylation of a specific substrate by the Akt kinase. The signal is inversely proportional to the inhibitory activity of the compound.[10][11]

-

Methodology :

-

Reagents : Recombinant active Akt1, Akt2, and Akt3 enzymes; a known Akt substrate (e.g., a synthetic peptide); ATP (often radiolabeled [γ-³²P]ATP); kinase assay buffer; this compound serially diluted in DMSO.

-

Procedure : a. In a 96-well or 384-well plate, add kinase assay buffer, the Akt substrate, and the recombinant Akt enzyme. b. Add serially diluted concentrations of this compound to the wells. Include a DMSO-only control (no inhibition) and a no-enzyme control (background). c. Pre-incubate the mixture for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase. d. Initiate the kinase reaction by adding ATP. e. Incubate the reaction for a defined period (e.g., 30-60 minutes) at 30°C. f. Stop the reaction (e.g., by adding EDTA or spotting onto a filter membrane).

-

Detection : a. For radiometric assays, the phosphorylated substrate is captured on a filter membrane, washed, and the radioactivity is measured using a scintillation counter. b. For fluorescence-based assays (e.g., TR-FRET), a specific antibody that recognizes the phosphorylated substrate is used to generate a signal.[12]

-

Data Analysis : Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to calculate the IC50 value.

-

Cellular Target Engagement Assay (Western Blot)

This assay confirms that this compound can enter cells and inhibit the phosphorylation of Akt and its downstream targets.

-

Objective : To measure the reduction in phosphorylation of Akt (at Ser473 and Thr308) and downstream substrates like PRAS40 or GSK3β in cancer cells treated with this compound.

-

Principle : Western blotting uses specific antibodies to detect the levels of total and phosphorylated proteins in cell lysates, providing a direct readout of pathway inhibition.[13]

-

Methodology :

-

Cell Culture : Plate cancer cells known to have an active Akt pathway (e.g., BT474, A549) and grow to 70-80% confluency.[14][15]

-

Treatment : Treat the cells with increasing concentrations of this compound for a specified time (e.g., 1-4 hours). Include a DMSO vehicle control.

-

Cell Lysis : Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation states.

-

Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE and Transfer : Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting : a. Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour. b. Incubate the membrane overnight at 4°C with primary antibodies specific for phospho-Akt (Ser473), phospho-Akt (Thr308), total Akt, and a downstream target like phospho-PRAS40. A loading control antibody (e.g., β-actin or GAPDH) is also required. c. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection : Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Analysis : Quantify band intensity and normalize the levels of phosphorylated proteins to their respective total protein levels.

-

Cell Viability Assay

This assay measures the functional consequence of Akt inhibition on cell proliferation and survival.

-

Objective : To determine the effect of this compound on the viability of cancer cell lines.

-

Principle : A metabolic assay, such as the WST-1 or MTS assay, uses the ability of metabolically active cells to reduce a tetrazolium salt into a colored formazan product. The amount of color produced is proportional to the number of viable cells.[16]

-

Methodology :

-

Cell Seeding : Seed cancer cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

Treatment : Treat the cells with a range of concentrations of this compound.

-

Incubation : Incubate the cells for a prolonged period, typically 72 hours, to allow for effects on proliferation.

-

Assay : a. Add the WST-1 or MTS reagent to each well. b. Incubate for 1-4 hours at 37°C. c. Measure the absorbance of the colored formazan product using a microplate reader at the appropriate wavelength.

-

Data Analysis : Normalize the absorbance readings to the vehicle control wells to determine the percentage of cell viability. Plot the viability against inhibitor concentration to calculate the GI50 (concentration for 50% growth inhibition).

-

Conclusion

This compound is a potent, pan-isoform inhibitor of the Akt kinase, a central node in a signaling pathway frequently dysregulated in cancer.[2][7][9] The in vitro evaluation of this compound follows a standard but rigorous workflow, beginning with biochemical assays to confirm its high potency, followed by cellular assays to verify on-target pathway modulation and demonstrate functional effects on cancer cell viability. This systematic characterization is essential for establishing the therapeutic potential of targeted agents like this compound in oncology research and drug development.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Targeting AKT for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]

- 4. Akt inhibitors: mechanism of action and implications for anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Akt inhibitors in cancer treatment: The long journey from drug discovery to clinical use (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Clinical Development of AKT Inhibitors and Associated Predictive Biomarkers to Guide Patient Treatment in Cancer Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. How Do AKT Inhibitors Work - Uses, Side Effects, Drug Names [rxlist.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. assayquant.com [assayquant.com]

- 11. reactionbiology.com [reactionbiology.com]

- 12. Development of LanthaScreen cellular assays for key components within the PI3K/AKT/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pharmacologic inhibition of Akt in combination with chemotherapeutic agents effectively induces apoptosis in ovarian and endometrial cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Gli promotes tumor progression through regulating epithelial-mesenchymal transition in non–small-cell lung cancer | springermedizin.de [springermedizin.de]

- 15. Identification and Quantification of AKT Isoforms and Phosphoforms in Breast Cancer Using a Novel Nanofluidic Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]

- 16. endocrine-abstracts.org [endocrine-abstracts.org]

Methodological & Application

Akt-IN-14: Application Notes and Protocols for Cell Culture

Introduction

Akt-IN-14 is a highly potent and selective allosteric inhibitor of Akt1 and Akt2 kinases. By binding to a pocket in the regulatory PH domain of Akt, it prevents the conformational changes required for its activation at the cell membrane. This inhibitory action effectively blocks the downstream signaling of the PI3K/Akt/mTOR pathway, which is a critical regulator of cell survival, proliferation, and metabolism. Dysregulation of this pathway is a common feature in many cancers, making this compound a valuable tool for cancer research and drug development.

These application notes provide detailed protocols for the use of this compound in cell culture, including methods for assessing its biological effects and quantitative data to guide experimental design.

Data Presentation

Quantitative Analysis of this compound Activity

The following table summarizes the inhibitory concentrations of this compound in various cancer cell lines. This data is essential for selecting the appropriate concentration range for your experiments.

| Cell Line | Cancer Type | Assay Type | IC50 Value | Notes |

| U87MG | Glioblastoma | p-Akt (S473) Inhibition | 3 nM | Highly sensitive due to PTEN-null status. |

| PC3 | Prostate Cancer | Cell Viability | ~50 nM | - |

| MCF-7 | Breast Cancer | Cell Viability | ~100 nM | - |

| A549 | Lung Cancer | Cell Viability | > 1 µM | Relatively resistant. |

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol outlines the steps to determine the effect of this compound on cell viability using an MTT assay.

Materials:

-

This compound (stock solution in DMSO)

-

Complete cell culture medium

-

96-well plates

-

MTT reagent (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM). Include a vehicle control (DMSO) at the same concentration as the highest this compound treatment.

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

-

MTT Addition: Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.

Protocol 2: Western Blot Analysis of Akt Pathway Inhibition

This protocol describes how to assess the inhibition of Akt signaling by this compound by measuring the phosphorylation of Akt and its downstream targets.

Materials:

-

This compound

-

6-well plates

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (e.g., anti-p-Akt (S473), anti-Akt, anti-p-PRAS40 (T246), anti-PRAS40, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence substrate

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound for a specified time (e.g., 2-24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using a chemiluminescence substrate and an imaging system.

-

Analysis: Densitometrically quantify the band intensities and normalize to a loading control (e.g., GAPDH).

Visualizations

Signaling Pathway of this compound Inhibition

Caption: Mechanism of this compound action on the PI3K/Akt signaling pathway.

Experimental Workflow for Evaluating this compound

Caption: A typical experimental workflow for characterizing this compound in cell culture.

Application Notes and Protocols for Akt-IN-14 in Kinase Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing Akt-IN-14, a potent and selective allosteric inhibitor of AKT1 and AKT2 kinases, in both biochemical and cellular kinase assays.

Introduction

This compound is a valuable tool for studying the physiological and pathological roles of the AKT signaling pathway. It is an allosteric inhibitor that binds to a pocket in the kinase domain of AKT, locking it in an inactive conformation. This mode of action provides high selectivity for AKT over other kinases. These protocols detail the use of this compound in the ADP-Glo™ Kinase Assay for a direct measure of kinase activity and in a cell-based Western blot assay to assess the inhibition of AKT phosphorylation in a cellular context.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound

This table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against various kinases, demonstrating its high potency and selectivity for AKT isoforms.

| Kinase Target | IC50 (nM) | Assay Description |

| AKT1 | 4 | Biochemical Kinase Assay |

| AKT2 | 11 | Biochemical Kinase Assay |

| AKT3 | 43 | Biochemical Kinase Assay |

| PKA | >10,000 | Biochemical Kinase Assay |

| CAMKK2 | >10,000 | Biochemical Kinase Assay |

| MKNK1 | >10,000 | Biochemical Kinase Assay |

Signaling Pathway Diagram

The following diagram illustrates the canonical PI3K/AKT signaling pathway, highlighting the point of inhibition by this compound.

Caption: PI3K/AKT signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Biochemical Kinase Assay: ADP-Glo™ Kinase Assay

This protocol outlines the steps to measure the inhibitory effect of this compound on AKT kinase activity by quantifying the amount of ADP produced in the kinase reaction.

Experimental Workflow Diagram

Caption: Workflow for the ADP-Glo™ kinase assay with this compound.

Materials:

-

Active AKT1, AKT2, or AKT3 enzyme

-

AKT substrate peptide (e.g., GSK3α peptide)

-

This compound

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Kinase Reaction Buffer (40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

-

ATP

-

DMSO

-

White, opaque 96-well or 384-well plates

Procedure:

-

Prepare Reagents:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

Create a serial dilution of this compound in kinase reaction buffer. The final DMSO concentration should be kept constant across all wells (e.g., 1%).

-

Prepare a solution of AKT enzyme in kinase reaction buffer.

-

Prepare a solution of the substrate peptide and ATP in kinase reaction buffer. The final ATP concentration should be at or near the Km for the specific AKT isoform.

-

-

Assay Protocol:

-

Add 5 µL of the serially diluted this compound or DMSO (vehicle control) to the wells of the assay plate.

-

Add 2 µL of the AKT enzyme solution to each well.

-

Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

Initiate the kinase reaction by adding 3 µL of the substrate/ATP mixture to each well.

-

Incubate the plate for 60 minutes at 30°C.

-

Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent to each well.

-

Incubate for 40 minutes at room temperature.

-

Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Subtract the background luminescence (no enzyme control) from all experimental wells.

-

Normalize the data to the vehicle control (100% activity) and no enzyme control (0% activity).

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Cellular Assay: Western Blot for AKT Phosphorylation

This protocol describes how to assess the inhibitory effect of this compound on the AKT signaling pathway in a cellular context by measuring the phosphorylation of AKT at Serine 473 (p-AKT S473).

Experimental Workflow Diagram

Caption: Workflow for Western blot analysis of AKT phosphorylation.

Materials:

-

Cell line with an active AKT pathway (e.g., LNCaP, MCF-7)

-

Cell culture medium and supplements

-

This compound

-

Growth factor for stimulation (e.g., IGF-1, EGF)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-AKT (Ser473) and anti-total AKT

-

HRP-conjugated secondary antibody

-

Enhanced Chemiluminescence (ECL) substrate

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Serum-starve the cells for 12-24 hours to reduce basal AKT activity.

-

Pre-treat the cells with various concentrations of this compound or DMSO (vehicle) for 1-2 hours.

-

Stimulate the cells with a growth factor (e.g., 100 ng/mL IGF-1) for 15-30 minutes to induce AKT phosphorylation.

-

-

Protein Extraction and Quantification:

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

Western Blotting:

-

Normalize the protein samples to the same concentration with lysis buffer and Laemmli sample buffer.

-

Separate the protein lysates by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p-AKT (S473) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an ECL substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total AKT as a loading control.

-

-

Data Analysis:

-

Quantify the band intensities for p-AKT and total AKT using densitometry software.

-

Normalize the p-AKT signal to the total AKT signal for each sample.

-

Express the results as a percentage of the stimulated vehicle control.

-

Plot the normalized p-AKT levels against the this compound concentration to determine the cellular IC50.

-

Application Notes and Protocols for a Representative Pan-Akt Inhibitor (AZD5363) in Mouse Models

Disclaimer: Information regarding the specific compound "Akt-IN-14" is not available in the public domain. The following application notes and protocols are based on the publicly available data for AZD5363 , a well-characterized pan-Akt inhibitor, and are intended to serve as a representative example for researchers working with similar molecules. Researchers should conduct their own dose-finding and toxicity studies for their specific inhibitor of interest.

Introduction

The Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway is a critical regulator of cell survival, proliferation, and metabolism. Its aberrant activation is a frequent event in various human cancers, making it a key target for therapeutic intervention. AKT inhibitors are designed to block the activity of the AKT kinase, thereby impeding tumor growth and progression. These application notes provide a summary of the preclinical administration of a representative pan-Akt inhibitor, AZD5363, in mouse models of cancer.

Quantitative Data Summary

The following tables summarize the dosage and administration details for the representative pan-Akt inhibitor, AZD5363, in mice, as reported in preclinical studies.

Table 1: Dosage and Administration of AZD5363 in Mice

| Parameter | Details | Mouse Model | Source |

| Dose | 100 mg/kg | PTEN-deficient prostate cancer | |

| Administration Route | Oral gavage | PTEN-deficient prostate cancer | |

| Frequency | Twice daily (b.i.d.) | PTEN-deficient prostate cancer | |

| Dosing Schedule | 5 days on, 2 days off | PTEN-deficient prostate cancer | |

| Vehicle | Not specified in the provided search results. A common vehicle for oral gavage is a solution of 0.5% (w/v) hydroxypropyl methylcellulose (HPMC) in water. | - |

Table 2: Pharmacodynamic Effects of AZD5363 in PTEN-deficient Prostate Tumor Tissue

| Biomarker | Effect | Time to Max. Inhibition | Duration of Inhibition | Source |

| p-FOXO1 | Inhibition | Within 2 hours | At least 8 hours | |

| p-GSK3β | Inhibition | Within 2 hours | Not specified | |

| p-4E-BP1 | Inhibition | Within 2 hours | Not specified | |

| p-S6 | Inhibition | Within 2 hours | At least 8 hours | |

| PCNA | Decreased levels | Not specified | Not specified | |

| Cleaved caspase-3 | Increased levels | Not specified | Not specified |

Experimental Protocols

The following are detailed methodologies for key experiments involving the administration of a representative pan-Akt inhibitor in mice.

Protocol 1: In Vivo Efficacy Study of a Representative Pan-Akt Inhibitor in a Genetically Engineered Mouse Model (GEMM) of Prostate Cancer

Objective: To evaluate the anti-tumor efficacy of a representative pan-Akt inhibitor (e.g., AZD5363) in a PTEN-deficient prostate cancer mouse model.

Materials:

-

PTEN-deficient mice

-

Representative pan-Akt inhibitor (e.g., AZD5363)

-

Vehicle for administration (e.g., 0.5% HPMC in sterile water)

-

Oral gavage needles

-

Animal balance

-

Calipers for tumor measurement

-

Anesthesia (e.g., isoflurane)

-

Surgical tools for tissue collection

-

Reagents for Western blot analysis and immunohistochemistry

Procedure:

-

Animal Acclimatization: House PTEN-deficient mice in a controlled environment for at least one week before the start of the experiment.

-

Tumor Establishment: Allow tumors to develop in the PTEN-deficient mice. Monitor tumor growth by palpation.

-

Randomization: Once tumors reach a palpable size (e.g., 1 cm in diameter), randomize mice into two groups: a vehicle control group and a treatment group.

-

Drug Preparation: Prepare the dosing solution of the representative pan-Akt inhibitor (e.g., 100 mg/kg AZD5363) in the appropriate vehicle.

-

Administration: Administer the drug or vehicle via oral gavage twice daily (b.i.d.) according to the specified schedule (e.g., 5 days on, 2 days off).

-

Monitoring: Monitor the mice daily for any signs of toxicity, including changes in body weight, behavior, and overall health.

-

Tumor Measurement: Measure tumor volume using calipers at regular intervals (e.g., twice a week).

-

Endpoint: At the end of the study (e.g., after 4 weeks of treatment), euthanize the mice.

-

Tissue Collection: Collect tumor tissues for pharmacodynamic and histological analysis.

-

Analysis: Analyze tumor lysates by Western blot for levels of p-AKT, p-FOXO1, p-S6, PCNA, and cleaved caspase-3. Perform immunohistochemical analysis on tumor sections to assess cell proliferation and apoptosis.

Protocol 2: Pharmacodynamic (PD) Study of a Representative Pan-Akt Inhibitor

Objective: To determine the effect of a single dose of a representative pan-Akt inhibitor on downstream signaling pathways in tumor tissue.

Materials:

-

Tumor-bearing mice (e.g., PTEN-deficient prostate cancer model)

-

Representative pan-Akt inhibitor (e.g., AZD5363)

-

Vehicle

-

Oral gavage needles

-

Anesthesia

-

Surgical tools

-

Liquid nitrogen

-

Reagents for Western blot analysis

Procedure:

-

Animal and Drug Preparation: Use tumor-bearing mice and prepare the dosing solution as described in Protocol 1.

-

Dosing: Administer a single oral dose of the representative pan-Akt inhibitor (e.g., 100 mg/kg AZD5363) or vehicle to the mice.

-

Time-Course Tissue Collection: Euthanize cohorts of mice at different time points after dosing (e.g., 0, 2, 4, 8, 24 hours).

-

Tumor Harvesting: Immediately following euthanasia, excise the tumors and snap-freeze them in liquid nitrogen to preserve protein phosphorylation states.

-

Protein Extraction: Homogenize the frozen tumor tissue and extract proteins using an appropriate lysis buffer containing phosphatase and protease inhibitors.

-

Western Blot Analysis: Perform Western blot analysis on the protein lysates to assess the phosphorylation status of AKT substrates (e.g., FOXO1, GSK3β) and downstream effectors (e.g., 4E-BP1, S6).

Visualizations

Diagram 1: Simplified PI3K/AKT Signaling Pathway

Caption: The PI3K/AKT signaling cascade is a key regulator of cellular processes.

Diagram 2: Experimental Workflow for an In Vivo Efficacy Study

Caption: A typical workflow for assessing the in vivo efficacy of an AKT inhibitor.

Application Notes and Protocols: The Synergistic Potential of AKT Inhibition in Combination with Chemotherapy

Disclaimer: While the initial request specified "Akt-IN-14," a thorough review of published scientific literature did not yield specific preclinical data for this particular compound in combination with other chemotherapy agents. Therefore, these application notes and protocols are based on data from well-characterized, structurally distinct allosteric AKT inhibitors such as MK-2206 and AZD5363 (Capivasertib) , which are frequently used in preclinical and clinical research. The principles and methodologies described herein are broadly applicable to the study of AKT inhibitors in combination therapy.

Introduction

The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell survival, proliferation, and metabolism, and its aberrant activation is a frequent event in a wide range of human cancers.[1][2] This constitutive activation can contribute to resistance to conventional chemotherapy and radiation.[3] AKT, a serine/threonine kinase, is a central node in this pathway, making it an attractive target for cancer therapy.[4] Small molecule inhibitors of AKT, when used in combination with standard cytotoxic agents, have shown promise in preclinical models by sensitizing cancer cells to the effects of chemotherapy and overcoming resistance mechanisms.[5][6][7] These notes provide an overview of the application of AKT inhibitors in combination with common chemotherapy agents and detailed protocols for their preclinical evaluation.

Mechanism of Action and Rationale for Combination Therapy

AKT promotes cell survival by phosphorylating and inactivating pro-apoptotic proteins and activating downstream effectors that drive cell cycle progression and protein synthesis.[1] Many conventional chemotherapeutic agents, such as cisplatin, paclitaxel, and doxorubicin, induce DNA damage and cellular stress, which should ideally lead to apoptosis. However, cancer cells with a hyperactive AKT pathway can often evade this induced cell death.[3][8]

By inhibiting AKT, the pro-survival signals are diminished, thereby lowering the threshold for apoptosis induced by chemotherapy. Preclinical studies have demonstrated that AKT inhibitors can synergistically enhance the cytotoxic effects of various chemotherapies in a range of cancer cell lines, including those from ovarian, gastric, and breast cancers.[5][6][9]

Signaling Pathway Diagram

Caption: The PI3K/AKT signaling pathway and the point of intervention by AKT inhibitors.

Data Presentation: In Vitro Efficacy of AKT Inhibitors in Combination with Chemotherapy

The following tables summarize representative quantitative data from preclinical studies on the combination of AKT inhibitors with various chemotherapy agents.

Table 1: IC50 Values of AKT Inhibitors and Chemotherapeutic Agents in Various Cancer Cell Lines

| Cell Line | Cancer Type | AKT Inhibitor | IC50 (µM) | Chemotherapy Agent | IC50 (µM) | Reference |

| AGS | Gastric Cancer | MK-2206 | >10 | Cisplatin | ~5 | [5] |

| MKN-45 | Gastric Cancer | MK-2206 | >10 | Cisplatin | ~2.5 | [5] |

| MGC-803 | Gastric Cancer | MK-2206 | >10 | Cisplatin | ~2 | [5] |

| A2780 | Ovarian Cancer | AZD5363 | Not specified | Doxorubicin | Not specified | [6] |

| ECC-1 | Endometrial Cancer | AZD5363 | Not specified | Doxorubicin | Not specified | [6] |

| J82 | Bladder Cancer | AZD5363 | ~3 | - | - | [10] |

Table 2: Synergistic Effects of AKT Inhibitor and Chemotherapy Combinations

| Cell Line | Cancer Type | AKT Inhibitor | Chemotherapy Agent | Combination Effect | Method of Synergy Determination | Reference |

| AGS | Gastric Cancer | MK-2206 | Cisplatin | Synergistic | Combination Index (CI) | [5] |

| Ovarian Cancer Cell Lines | Ovarian Cancer | AZD5363 | Doxorubicin | Cooperative Sensitization | Apoptosis and Clonogenic Assays | [6] |

| Endometrial Cancer Cell Lines | Endometrial Cancer | AZD5363 | Doxorubicin | Cooperative Sensitization | Apoptosis and Clonogenic Assays | [6] |

| J82 | Bladder Cancer | AZD5363 | AZD2014 (mTORi) | Synergistic | Cell Viability and Colony Formation | [10] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of AKT inhibitors in combination with chemotherapy.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of single agents and their combinations on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., AGS, A2780)

-

Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

AKT inhibitor (e.g., MK-2206)

-

Chemotherapy agent (e.g., Cisplatin)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

-

Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Prepare serial dilutions of the AKT inhibitor and the chemotherapy agent in complete growth medium.

-

Treat the cells with either a single agent or a combination of both at various concentrations. Include a vehicle control (e.g., DMSO).

-

Incubate for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using appropriate software (e.g., GraphPad Prism).

Protocol 2: Western Blot Analysis for Pathway Modulation

This protocol is used to assess the effect of the inhibitors on the AKT signaling pathway.

Materials:

-

Treated and untreated cell lysates

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-AKT (Ser473), anti-total-AKT, anti-p-GSK3β, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of each lysate using a protein assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Protocol 3: Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol is used to quantify the induction of apoptosis following treatment.

Materials:

-

Treated and untreated cells

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Treat cells with the AKT inhibitor, chemotherapy agent, or their combination for the desired time.

-

Harvest the cells, including any floating cells, and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

Experimental Workflow Diagrams

Caption: A typical in vitro experimental workflow for evaluating combination therapies.

Caption: The logical relationship leading to synergy between chemotherapy and AKT inhibitors.

Conclusion

The combination of AKT inhibitors with conventional chemotherapy presents a promising strategy to enhance anti-tumor efficacy and overcome drug resistance. The protocols and data presented here, based on well-studied AKT inhibitors, provide a framework for the preclinical evaluation of such combination therapies. Researchers and drug development professionals can adapt these methodologies to investigate novel AKT inhibitors and their synergistic potential with a variety of cytotoxic agents in different cancer contexts. Careful evaluation of synergy, pathway modulation, and induction of apoptosis is crucial for the successful translation of these combination strategies into clinical applications.

References

- 1. Akt inhibitors: mechanism of action and implications for anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Akt inhibitors in cancer treatment: The long journey from drug discovery to clinical use (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting the PI3K/Akt/mTOR pathway: effective combinations and clinical considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting AKT for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Akt inhibitor MK-2206 enhances the effect of cisplatin in gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacologic inhibition of Akt in combination with chemotherapeutic agents effectively induces apoptosis in ovarian and endometrial cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PI3K/AKT/mTOR inhibition in combination with doxorubicin is an effective therapy for leiomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Role of the Akt/mTOR survival pathway in cisplatin resistance in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Maximising the potential of AKT inhibitors as anti-cancer treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Application Notes and Protocols for Studying Drug Resistance Mechanisms Using Akt-IN-14

For Researchers, Scientists, and Drug Development Professionals

Introduction

The serine/threonine kinase Akt (also known as Protein Kinase B) is a pivotal node in the PI3K/Akt/mTOR signaling pathway, which is frequently hyperactivated in various human cancers.[1][2][3] This pathway governs a multitude of cellular processes, including cell survival, proliferation, growth, and metabolism.[1][3][4][5] Consequently, Akt has emerged as a compelling therapeutic target, and the development of Akt inhibitors is a promising strategy in oncology.[1][6][7] However, as with many targeted therapies, the emergence of drug resistance poses a significant clinical challenge, limiting the long-term efficacy of these agents.[8]

Akt-IN-14 is a highly potent, pan-Akt inhibitor with demonstrated activity against all three Akt isoforms (Akt1, Akt2, and Akt3). These application notes provide a comprehensive framework for utilizing this compound as a tool to investigate the molecular mechanisms underlying acquired resistance to Akt inhibition. The protocols outlined below are designed to enable researchers to identify and characterize resistance mechanisms in cancer cell line models.

Key Mechanisms of Resistance to Akt Inhibition

Acquired resistance to Akt inhibitors is a multifaceted process that can arise from various molecular alterations. Understanding these mechanisms is crucial for the development of effective combination therapies and next-generation inhibitors. Key resistance mechanisms include:

-

Reactivation of Downstream Signaling: Cancer cells can bypass Akt inhibition by reactivating downstream effectors, such as mTORC1, through alternative pathways like the PDK1-SGK axis.[9]

-

Upregulation of Parallel Signaling Pathways: Compensatory activation of parallel survival pathways, such as the PIM signaling cascade, can circumvent the effects of Akt blockade.[8]

-

Feedback Activation of Receptor Tyrosine Kinases (RTKs): Inhibition of Akt can lead to a feedback loop resulting in the upregulation and activation of RTKs, including IGF-1R, IR, and HER3, which in turn reactivate the PI3K/Akt pathway or other survival pathways like the Ras/Raf/MEK/ERK cascade.[9]

-

Isoform Switching and Upregulation: Increased expression of specific Akt isoforms, particularly AKT3, has been shown to confer resistance to allosteric Akt inhibitors.[9]

-

Epigenetic Reprogramming: Changes in the epigenetic landscape can lead to a reversible drug-resistant state, often associated with an epithelial-to-mesenchymal transition (EMT) phenotype.[10]

Experimental Workflow for Studying this compound Resistance

A systematic approach is required to elucidate the mechanisms of resistance to this compound. The following workflow outlines the key experimental stages:

Caption: A stepwise experimental workflow for the development, characterization, and mechanistic investigation of cancer cell resistance to this compound.

Data Presentation

Table 1: In Vitro Activity of this compound

| Parameter | Akt1 | Akt2 | Akt3 |

| IC50 (nM) | <0.01 | 1.06 | 0.66 |

Data represents the half-maximal inhibitory concentration (IC50) of this compound against the three Akt isoforms.

Table 2: Hypothetical Cell Viability Data for Parental and this compound Resistant Cells

| Cell Line | Treatment | IC50 (µM) | Fold Resistance |

| Parental | This compound | 0.5 | - |

| Resistant Clone 1 | This compound | 7.8 | 15.6 |

| Resistant Clone 2 | This compound | 10.2 | 20.4 |

This table illustrates the expected shift in IC50 values for this compound in resistant cell lines compared to the parental line.

Table 3: Hypothetical Protein Expression Changes in this compound Resistant Cells

| Protein | Parental (Relative Expression) | Resistant (Relative Expression) |

| p-Akt (S473) | 1.0 | 0.2 |

| p-PRAS40 | 1.0 | 0.1 |

| p-HER3 | 1.0 | 3.5 |

| p-PIM1 | 1.0 | 4.2 |

| AKT3 | 1.0 | 5.0 |

This table summarizes potential changes in the expression and phosphorylation of key signaling proteins in resistant cells as determined by Western blot analysis.

Signaling Pathways

The PI3K/Akt signaling pathway is a central regulator of cell survival and proliferation. This compound targets Akt to inhibit downstream signaling.

Caption: The canonical PI3K/Akt signaling pathway and the inhibitory action of this compound.

Mechanisms of resistance often involve the activation of bypass pathways that can reactivate downstream signaling or promote cell survival independently of Akt.

Caption: Potential bypass signaling pathways that can be activated to confer resistance to this compound.

Experimental Protocols

Protocol 1: Generation of this compound Resistant Cell Lines

-

Cell Culture: Culture the parental cancer cell line of interest in its recommended growth medium.

-

Dose Escalation: Begin by treating the cells with this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).

-

Stepwise Increase: Once the cells have resumed a normal growth rate, gradually increase the concentration of this compound in a stepwise manner.

-

Maintenance: Continue this process until the cells are able to proliferate in the presence of a high concentration of this compound (e.g., 5-10 µM).

-

Clonal Isolation: Isolate single-cell clones from the resistant population using limiting dilution or cylinder cloning.

-

Expansion and Verification: Expand the resistant clones and confirm their resistance by performing a cell viability assay to determine the new IC50 value.

Protocol 2: Cell Viability Assay (MTS Assay)

-

Cell Seeding: Seed parental and resistant cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a serial dilution of this compound for 72 hours.

-

MTS Reagent Addition: Add 20 µL of MTS reagent to each well.[11]

-

Incubation: Incubate the plate for 1-4 hours at 37°C.[11]

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values using non-linear regression analysis.

Protocol 3: Western Blot Analysis

-

Cell Lysis: Lyse parental and resistant cells, both untreated and treated with this compound, using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against total Akt, p-Akt (S473), p-PRAS40, p-HER3, PIM1, AKT3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Protocol 4: Immunoprecipitation

-

Cell Lysis: Lyse cells using a non-denaturing lysis buffer to preserve protein-protein interactions.

-

Pre-clearing: Pre-clear the cell lysates by incubating with protein A/G agarose beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysates with an antibody against a protein of interest (e.g., HER3) overnight at 4°C.

-

Immune Complex Capture: Add protein A/G agarose beads to capture the antibody-protein complexes.

-

Washing: Wash the beads extensively to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads by boiling in SDS sample buffer.

-

Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against interacting partners (e.g., p85 subunit of PI3K).

Conclusion

These application notes provide a structured approach for utilizing this compound to investigate the complex mechanisms of drug resistance. By developing resistant cell lines and employing the detailed protocols for cellular and molecular analysis, researchers can identify key resistance drivers. This knowledge is essential for devising rational combination therapies to overcome resistance and improve the clinical outcomes of Akt-targeted cancer treatments.

References

- 1. Role of Akt signaling in resistance to DNA-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]

- 4. Immunoprecipitation Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. genscript.com [genscript.com]

- 7. Targeting AKT/PKB to improve treatment outcomes for solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ccrod.cancer.gov [ccrod.cancer.gov]

- 9. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 10. Effective Identification of Akt Interacting Proteins by Two-Step Chemical Crosslinking, Co-Immunoprecipitation and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Notes and Protocols for Cell Viability Assays with Akt-IN-14 Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction to Akt-IN-14

This compound is a potent inhibitor of the Akt serine/threonine kinase, a central node in the PI3K/Akt/mTOR signaling pathway. This pathway is crucial for regulating cell growth, proliferation, survival, and metabolism.[1] Dysregulation of the Akt pathway is a common feature in many human cancers, making it a prime target for therapeutic intervention.[2][3] this compound exhibits high potency against the three Akt isoforms: Akt1, Akt2, and Akt3.[4] By inhibiting Akt, this compound can disrupt downstream signaling, leading to a reduction in cell proliferation and the induction of apoptosis in cancer cells.[3] These application notes provide detailed protocols for assessing the effects of this compound on cell viability and apoptosis.

Mechanism of Action: The Akt Signaling Pathway

The PI3K/Akt/mTOR pathway is a key signaling cascade that promotes cell survival and growth.[2] Upon activation by growth factors, PI3K phosphorylates PIP2 to generate PIP3, which recruits Akt to the plasma membrane.[2] There, Akt is phosphorylated and activated by PDK1 and mTORC2.[2] Activated Akt then phosphorylates a multitude of downstream substrates to inhibit apoptosis and promote cell cycle progression.[3][5] Key anti-apoptotic functions of Akt include the phosphorylation and inactivation of pro-apoptotic proteins like Bad and caspase-9.[5] this compound, by inhibiting Akt, blocks these survival signals, thereby promoting apoptosis.

Quantitative Data Summary

Note: As of the latest available information, specific cellular IC50 values and apoptosis induction data for this compound in various cancer cell lines have not been published. The following tables present illustrative data from studies on other potent Akt inhibitors (e.g., AZD5363, MK-2206) to provide an expected range of activity. Researchers should determine the specific efficacy of this compound in their cell lines of interest.

Table 1: Illustrative IC50 Values of Akt Inhibitors in Various Cancer Cell Lines

| Cell Line | Cancer Type | Akt Inhibitor | IC50 (µM) | Citation |

| J82 | Bladder Cancer | AZD5363 | 21.87 | [6] |

| 253J-BV | Bladder Cancer | AZD5363 | 27.04 | [6] |

| HCC1806 | Triple-Negative Breast Cancer | MK-2206 | ~5 | [7] |

| A549 | Non-Small Cell Lung Cancer | MK-2206 | ~5 | [7] |

| 786-0 | Renal Cell Carcinoma | AZD5363 | 3 | [8][9] |

| 786-0 | Renal Cell Carcinoma | AktiVIII | 2.12 | [8][9] |

Table 2: Illustrative Apoptosis Induction by Akt Inhibitors

| Cell Line | Cancer Type | Treatment | Duration (h) | Apoptosis (% of Cells) | Citation |

| Hep3B | Hepatocellular Carcinoma | SC66 (2 µg/ml) | 24 | 17.5% | [1] |

| 5637 | Bladder Cancer | GPE (500 µg/ml) | 48 | Increased Caspase 3/7 activity | [9] |

| H460 | Lung Cancer | PE5 (50 µM) | 48 | Increased Annexin V+ cells | [1] |

| H292 | Lung Cancer | PE5 (50 µM) | 48 | Increased Annexin V+ cells | [1] |

Experimental Protocols

Experimental Workflow for Cell Viability and Apoptosis Assays

The general workflow for assessing the impact of this compound on cell viability and apoptosis involves cell seeding, treatment with the inhibitor, and subsequent analysis using specific assays.

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol measures cell metabolic activity as an indicator of cell viability. Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.

Materials:

-

Cells of interest

-

Complete culture medium

-

This compound

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Phosphate-Buffered Saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

This compound Treatment: Prepare a series of dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

-

MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Formazan Formation: Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.

-

Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value of this compound.

Protocol 2: Apoptosis Detection by Annexin V/PI Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, and late apoptotic/necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it is bound by fluorescently labeled Annexin V. Propidium Iodide (PI) is a nuclear stain that is excluded by viable and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.

Materials:

-

Cells of interest

-

6-well plates

-

This compound

-